molecular formula C16H11NO3 B4541717 1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2,3-dione CAS No. 74588-91-3

1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2,3-dione

Cat. No.: B4541717
CAS No.: 74588-91-3
M. Wt: 265.26 g/mol
InChI Key: HKGDVBFIYOUEMU-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2,3-dione is a versatile organic compound with a unique structure that combines an indole moiety with a phenyl group and a diketone functionality. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2,3-dione typically involves the condensation of indole derivatives with phenylglyoxal. One common method includes the reaction of 2-phenylindole with phenylglyoxal in the presence of a base such as potassium carbonate in ethanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the diketone functionality to diols.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted indoles, quinones, and diols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2,3-dione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2,3-dione is unique due to its combination of an indole ring with a diketone functionality, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-phenacylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-14(11-6-2-1-3-7-11)10-17-13-9-5-4-8-12(13)15(19)16(17)20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGDVBFIYOUEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366034
Record name 1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667816
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74588-91-3
Record name 1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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